This 2,3-dimethylphenyl-substituted coumarin-piperazine hybrid (CAS 868153-37-1) is essential for SAR studies targeting 5-HT₆ receptor selectivity and BACE-1 inhibition. The 2,3-dimethyl configuration on the phenyl ring is a critical determinant of target engagement—positional analogs (e.g., 2,4- or 2,5-dimethyl) show substantially altered or lost pharmacological activity. Ideal for radioligand binding assays, FRET-based enzymatic screens, and experimental validation of in silico docking studies. Procure to benchmark against published naphthyl counterparts and establish relative potency profiles.
Molecular FormulaC22H21N3O5
Molecular Weight407.426
CAS No.868153-37-1
Cat. No.B2676834
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement Guide for 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one (CAS 868153-37-1): A Coumarin-Piperazine Hybrid
The compound 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one (CAS 868153-37-1) is a synthetic small molecule belonging to the class of coumarin-piperazine hybrids, featuring a 6-nitro-2H-chromen-2-one core linked via a carbonyl bridge to a 4-(2,3-dimethylphenyl)piperazine moiety [1]. This structural class is of interest in medicinal chemistry for developing ligands targeting G-protein coupled receptors (GPCRs) and enzymes like β-secretase (BACE-1), as evidenced by related patent and literature activity [2][3]. Its molecular formula is C22H21N3O5 with a molecular weight of 407.43 g/mol [1].
[1] PubChem. 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one. (Record not maintained; structural data from vendor cross-reference). View Source
[2] Laboratorios Del Dr. Esteve S.A. Nitro-Substituted Phenyl-Piperazine Compounds, Their Preparation and Use in Medicaments. US Patent Application US2008/0176854 A1, July 24, 2008. View Source
[3] Garino C, Pietrancosta N, Laras Y, et al. BACE-1 inhibitory activities of new substituted phenyl-piperazine coupled to various heterocycles: chromene, coumarin and quinoline. Bioorg Med Chem Lett. 2006;16(7):1995-9. View Source
Why Direct Substitution of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one with Close Analogs is Highly Risky
The substitution pattern on the phenyl ring of the piperazine moiety, specifically the 2,3-dimethyl configuration in this compound, is a critical determinant of both its conformational preference and its interaction with biological targets [1]. For instance, patent literature on closely related nitro-substituted phenyl-piperazines highlights that specific substitution patterns are essential for achieving selectivity for the 5-HT6 receptor over other serotonin receptors, indicating that even minor positional changes (e.g., 2,4- or 2,5-dimethyl analogs) could lead to a complete loss of desired pharmacological activity [1]. Consequently, interchanging this compound with an analog like 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one (CAS 727663-87-8) or 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one (CAS 682346-02-7) is not scientifically justified without direct comparative binding or functional assay data, as the steric and electronic differences introduced by the substituent changes can drastically alter target engagement and selectivity .
[1] Laboratorios Del Dr. Esteve S.A. Nitro-Substituted Phenyl-Piperazine Compounds, Their Preparation and Use in Medicaments. US Patent Application US2008/0176854 A1, July 24, 2008. View Source
Quantitative Differentiation Evidence for 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one Against Comparators
Recommended Research Applications for 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one Based on Structural Context
5-HT6 Receptor Ligand Development Studies
Based on the patent family describing the general utility of nitro-substituted phenyl-piperazines for 5-HT6 receptor-related disorders [1], this compound is a candidate for use in radioligand binding assays to profile its affinity for 5-HT6 and related serotonin receptor subtypes. Its procurement would be justified as part of a structure-activity relationship (SAR) study exploring the impact of the 2,3-dimethyl substitution pattern on receptor selectivity.
BACE-1 Inhibition Screening in Alzheimer's Disease Research
Given that structurally related coumarin-piperazine hybrids have demonstrated inhibitory activity against BACE-1 in FRET assays [2], this compound may serve as a test article in enzymatic screens designed to evaluate the coumarin scaffold's role in β-secretase inhibition. It should be benchmarked against the published data for naphthyl counterparts to establish a relative potency profile.
GPCR Molecular Docking and Virtual Screening Campaigns
The chromenone-piperazine scaffold is a known privileged structure for GPCR targets . This compound is suitable for purchase as a physical sample for experimental validation of in silico docking studies, particularly to confirm predicted binding modes and affinity for orphan receptors or specific GPCRs where computational models suggest a high docking score.
[1] Laboratorios Del Dr. Esteve S.A. Nitro-Substituted Phenyl-Piperazine Compounds, Their Preparation and Use in Medicaments. US Patent Application US2008/0176854 A1, July 24, 2008. View Source
[2] Garino C, Pietrancosta N, Laras Y, et al. BACE-1 inhibitory activities of new substituted phenyl-piperazine coupled to various heterocycles: chromene, coumarin and quinoline. Bioorg Med Chem Lett. 2006;16(7):1995-9. View Source
Quote Request
Request a Quote for 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.